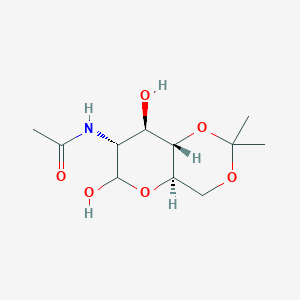

2-乙酰氨基-2-脱氧-4,6-O-异丙基亚甲基-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

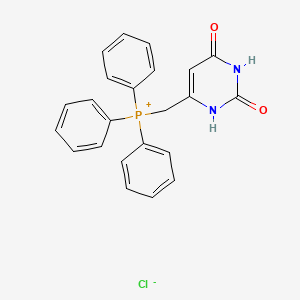

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is an important derivative of D-glucopyranose, modified to include acetamido and isopropylidene groups. Its structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and glycoscience.

Synthesis Analysis

The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucopyranose, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, utilizes glycosyl donors that favor the formation of specific glycosidic linkages. Methods involve the use of azido glycosyl halides for stereospecific synthesis and efficient strategies for converting D-mannose derivatives into the desired glucopyranose derivatives through various chemical reactions, including azidonitration and displacement reactions (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry and crystalline structure analysis have been employed to detail the molecular structure of 2-acetamido-2-deoxy-D-glucopyranose derivatives. These studies reveal the fragmentation pathways and conformational details of these molecules, providing insight into their chemical behavior and reactivity (Dougherty et al., 1973).

Chemical Reactions and Properties

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose and its derivatives undergo various chemical reactions, including glycosylation, phosphorylation, and nucleophilic displacement reactions. These reactions are critical for extending the molecule's utility in synthesizing complex glycoconjugates and exploring its interactions with biological molecules (Bundle & Jennings, 1974).

Physical Properties Analysis

The physical properties of 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, such as solubility, melting point, and crystal structure, are influenced by its functional groups and stereochemistry. These properties are essential for its application in chemical synthesis and for understanding its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different chemical agents, stability under various conditions, and its role as a precursor in the synthesis of glycosidic bonds, highlight its importance in organic synthesis and medicinal chemistry. The ability to modify its structure and introduce different functional groups makes it a versatile tool for constructing complex molecules.

For further detailed exploration and specific examples of synthesis methods, molecular analyses, and applications of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, the cited references provide comprehensive insights (Cai, Ling, & Bundle, 2009).

科学研究应用

生物医药行业

该化合物已成为备受推崇的生物医药行业中的关键化合物 {svg_1}. 其应用范围广泛,特别是在针对各种疾病的药物开发领域 {svg_2}.

药物合成

该产品是药物合成和概念化的支柱 {svg_3}. 这些药物经过精心设计,旨在对抗细菌感染、病毒感染和代谢异常 {svg_4}.

靶向致病因子

由于其在靶向特定致病因子方面的无与伦比的功效,其意义在生物医学研究和开创性药物探索领域中得到体现 {svg_5}.

碳水化合物化学

作为一种合成中间体,它在碳水化合物化学中发挥着至关重要的作用 {svg_6} {svg_7}. 它可用于合成复杂的碳水化合物和糖缀合物。

单糖应用

在单糖领域,该化合物具有特定的应用 {svg_8}. 它可用于合成其他单糖或二糖。

测试 N-乙酰氨基葡萄糖的 α-1,6-岩藻糖基化

作用机制

Target of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry .

Mode of Action

It is known for its intricately designed molecular structure and is pivotal in the biomedical industry, particularly in medication development against diverse ailments .

Biochemical Pathways

It is known to be a useful synthetic intermediate for carbohydrate chemistry , which suggests that it may play a role in the metabolism of carbohydrates.

Pharmacokinetics

It is known to be soluble in dmf, dmso, and meoh , which could potentially influence its bioavailability.

Result of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry , suggesting that it may play a role in the synthesis of other compounds.

Action Environment

It is known to be stored at 0 to 8 °c , suggesting that temperature could potentially influence its stability.

属性

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSNVBRWHNOPEI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)